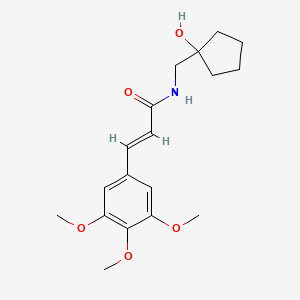

(E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Descripción

This compound is an acrylamide derivative featuring a 3,4,5-trimethoxyphenyl group conjugated to an α,β-unsaturated carbonyl system and an N-substituted 1-hydroxycyclopentylmethyl moiety. The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a hallmark of bioactive molecules, often associated with enhanced membrane permeability and target engagement due to lipophilicity and hydrogen-bonding capacity . The 1-hydroxycyclopentylmethyl substituent introduces a polar hydroxyl group, which may improve aqueous solubility compared to purely aliphatic or aromatic N-substituents.

Propiedades

IUPAC Name |

(E)-N-[(1-hydroxycyclopentyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-22-14-10-13(11-15(23-2)17(14)24-3)6-7-16(20)19-12-18(21)8-4-5-9-18/h6-7,10-11,21H,4-5,8-9,12H2,1-3H3,(H,19,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMUUHAAMBJENZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features an acrylamide functional group, which is significant for its reactivity and biological activity. The structure can be represented as follows:

- Molecular Formula : C₁₈H₃₁NO₄

- Molecular Weight : 325.45 g/mol

The presence of the acrylamide moiety enhances its ability to form covalent bonds with biological targets, making it a candidate for drug development and therapeutic applications.

Medicinal Chemistry

The incorporation of acrylamide groups into drug candidates has been shown to improve their pharmacological properties. Research indicates that compounds with acrylamide functionalities can enhance solubility and membrane permeability, which are critical for drug efficacy .

- Case Study : In a study on epidermal growth factor receptor (EGFR) inhibitors, compounds containing acrylamide groups exhibited significantly better solubility and permeability compared to traditional inhibitors like gefitinib . This suggests that (E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide could be a valuable scaffold for developing new EGFR inhibitors.

Cosmetic Applications

The compound has potential as a cosmetic ingredient due to its ability to inhibit melanin production. This property is particularly relevant in the context of skin lightening products.

The acrylamide functional group allows for Michael addition reactions with nucleophilic sites on enzymes or receptors, facilitating the design of selective inhibitors.

- Research Insight : The ability of acrylamide derivatives to form covalent bonds with target proteins has been explored as a mechanism for developing enzyme inhibitors that could be used in treating various diseases . This approach is particularly useful in targeting cancer cells where selective inhibition can reduce side effects associated with traditional chemotherapy.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s activity and physicochemical properties are influenced by two critical regions:

- Aryl Group : The 3,4,5-trimethoxyphenyl group is conserved in many bioactive acrylamides.

- N-Substituent : The 1-hydroxycyclopentylmethyl group distinguishes it from analogs with benzyl, indolyl, or phenethyl substituents.

Table 1: Comparison of Structural Analogs

Impact of Substituents on Bioactivity

- Methoxy Groups : The 3,4,5-trimethoxy configuration enhances antifungal activity by increasing lipophilicity and membrane interaction . In contrast, cholinesterase inhibitors like 3i require a 2-benzyloxy substitution for optimal binding .

- Indolyl/Alkyl Chains: EP2 antagonist 5a uses a 2-methylindolyl group for receptor specificity, while YLT26’s hexafluorinated substituent enhances metabolic stability .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

- Methodological Answer : Synthesis optimization requires careful selection of coupling reagents, solvents, and reaction conditions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in ice-cooled DMF (dimethylformamide) is effective for acrylamide bond formation, as demonstrated in analogous compounds like (E)-N-(3-methoxybenzyl)-3-(3-methoxyphenyl)acrylamide . Solvent systems (e.g., ethyl acetate/petroleum ether) and purification via column chromatography (silica gel, gradient elution) are critical for isolating high-purity products. Reaction progress should be monitored by TLC (thin-layer chromatography) to ensure complete conversion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Analyze chemical shifts for the acrylamide double bond (δ ~6.3–7.6 ppm for vinyl protons, δ ~165–170 ppm for carbonyl carbons) and methoxy groups (δ ~3.7–3.9 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- HPLC : Assess purity (>95%) using a methanol/water gradient with 0.5% phosphoric acid to enhance peak resolution .

Q. What are the recommended protocols for evaluating solubility and stability in preclinical studies?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Analogous acrylamides show limited aqueous solubility, necessitating co-solvents like cyclodextrins .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Protect from light and moisture to prevent hydrolysis of the acrylamide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the anticancer efficacy of this compound?

- Methodological Answer :

- Structural Modifications : Replace the 3,4,5-trimethoxyphenyl group with halogenated or nitro-substituted aryl rings to enhance cytotoxicity, as seen in (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives .

- Bioisosteric Replacement : Substitute the hydroxycyclopentyl group with heterocycles (e.g., piperazinyl) to improve pharmacokinetic properties .

- In Silico Docking : Use AutoDock Vina to predict binding affinities for tubulin or kinase targets, leveraging the trimethoxy motif’s role in colchicine-site binding .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate cytotoxicity (MTT assay) under uniform conditions (e.g., 72-hour exposure, 10% FBS) to minimize variability .

- Orthogonal Validation : Cross-verify apoptosis induction (Annexin V/PI staining) with caspase-3/7 activation assays .

- Meta-Analysis : Apply Bayesian statistics to integrate data from diverse models (e.g., MDA-MB-231 vs. HCT116 cells) and identify confounding variables (e.g., P-glycoprotein efflux) .

Q. How can computational tools predict feasible synthetic routes for novel analogs?

- Methodological Answer :

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose one-step routes using commercially available building blocks. For example, coupling 3,4,5-trimethoxycinnamic acid with 1-hydroxycyclopentylmethylamine via EDCI/HOBt .

- DFT Calculations : Optimize reaction pathways (e.g., acrylamide formation) by modeling transition states and activation energies at the B3LYP/6-31G(d) level .

Q. What methodologies are recommended for assessing neurotoxic or antioxidant potential?

- Methodological Answer :

- Neurotoxicity : Use SH-SY5Y neuronal cells to measure lactate dehydrogenase (LDH) release and mitochondrial membrane potential (JC-1 dye) .

- Antioxidant Activity : Nitric oxide scavenging assays (Griess reagent) and DPPH radical inhibition tests, as validated in (E)-N-hydroxy-3-(4-sulfamoylphenyl)acrylamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.